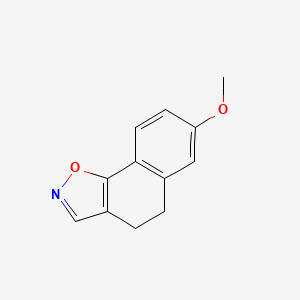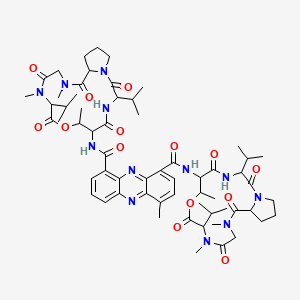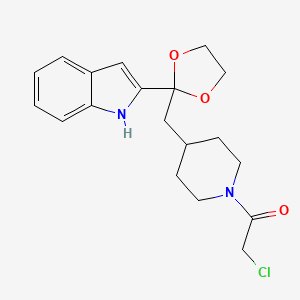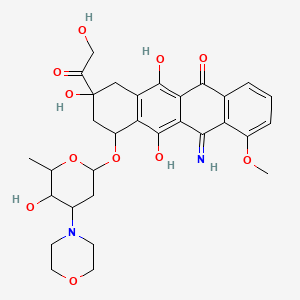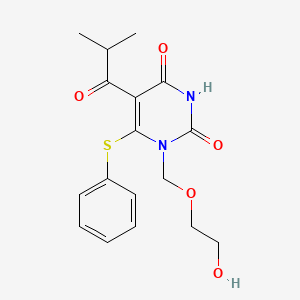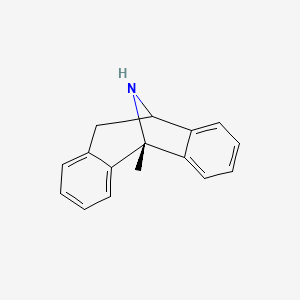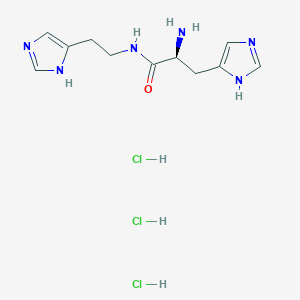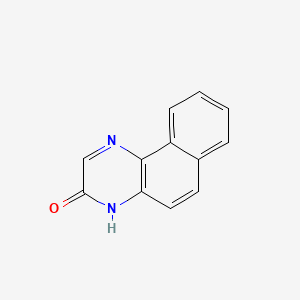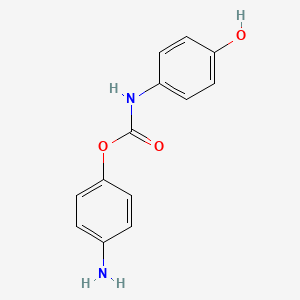
p-Aminophenyl p-hydroxycarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Aminophenyl p-hydroxycarbanilate: is an organic compound that features both an amino group and a hydroxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of p-Aminophenyl p-hydroxycarbanilate can be achieved through several synthetic routes. One common method involves the reaction of p-aminophenol with p-hydroxycarbanilic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: p-Aminophenyl p-hydroxycarbanilate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it valuable in enzymology studies .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in materials science and engineering .
Mécanisme D'action
The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the modulation of enzymatic activity or receptor signaling pathways .
Comparaison Avec Des Composés Similaires
p-Aminophenol: Shares the amino group but lacks the hydroxycarbanilate moiety.
p-Hydroxyaniline: Similar structure but different functional groups.
p-Nitrophenol: Contains a nitro group instead of an amino group.
Uniqueness: p-Aminophenyl p-hydroxycarbanilate is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Propriétés
Numéro CAS |
6232-42-4 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(4-aminophenyl) N-(4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17) |
Clé InChI |
VEJIFBFPDYXOTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


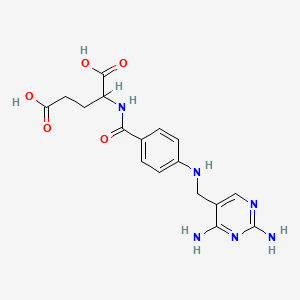
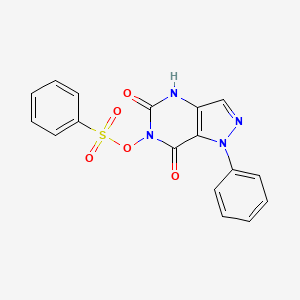
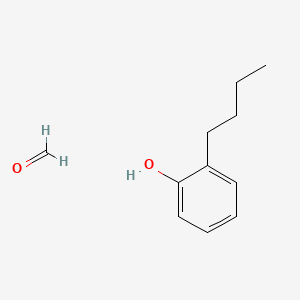
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
